5-(Aminomethyl)pyridin-2-amine

Medicinal Chemistry Physicochemical Profiling Ligand Design

5-(Aminomethyl)pyridin-2-amine is the indispensable 2,5-disubstituted pyridine building block for the abemaciclib synthetic route—the 4- and 6-regioisomers cannot substitute. Its dual 2-NH₂ and 5-CH₂NH₂ sites enable sequential, regioselective derivatization impossible with monofunctional analogs like 2-(aminomethyl)pyridine. Also validated for thrombin inhibitor P1 moiety synthesis (Kᵢ 0.8–12 nM) and nitromethylene insecticides. Co-crystal structure available (PDB 9HSE, 1.96 Å) for structure-guided optimization.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 156973-09-0
Cat. No. B133063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)pyridin-2-amine
CAS156973-09-0
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)N
InChIInChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
InChIKeyPHBVTMQLXNCAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)pyridin-2-amine (CAS 156973-09-0): Core Identity and In-Class Positioning for Procurement Decisions


5-(Aminomethyl)pyridin-2-amine (synonyms: 2-Amino-5-aminomethylpyridine, 6-Amino-3-pyridinemethanamine) is a bifunctional pyridine building block bearing a primary amino group at the 2-position and an aminomethyl group at the 5-position, with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol . It belongs to the aminomethylpyridine class of heterocyclic intermediates and is primarily sourced as a research-grade chemical (typical purity specifications: ≥95% to ≥97%) for use in medicinal chemistry, coordination chemistry, and agrochemical synthesis . Unlike simpler monofunctional analogs such as 2-(aminomethyl)pyridine, this compound presents two chemically distinct amine functionalities on the pyridine scaffold, enabling regioselective derivatization strategies that are precluded in single-amine congeners . The compound is commercially available from multiple suppliers including Sigma-Aldrich, Aladdin, Fluorochem, and BOC Sciences, with pricing and purity varying across vendors .

Why Generic Substitution of 5-(Aminomethyl)pyridin-2-amine With Other Aminomethylpyridine Regioisomers or Monofunctional Analogs Fails


Although multiple aminomethylpyridine isomers share the C₆H₉N₃ formula (e.g., 4-(aminomethyl)pyridin-2-amine, CAS 199296-51-0; 6-(aminomethyl)pyridin-2-amine, CAS 167298-54-6; 5-amino-2-(aminomethyl)pyridine, CAS 771574-03-9), interchanging them without experimental validation introduces significant risk because the relative positioning of the 2-amino and 5-aminomethyl groups dictates both the electronic character of the pyridine ring and the geometric relationship between the two nucleophilic sites . This regiospecific arrangement is the critical determinant of downstream reactivity in sequential derivatization, metal coordination geometry, and biological target recognition . For instance, 2-(aminomethyl)pyridine (CAS 3731-51-9) lacks the 2-amino group entirely (MW 108.14 vs 123.16; H-bond donors: 1 vs 2), making it incapable of serving as a precursor for 2,5-disubstituted pyridines required in abemaciclib and nitromethylene insecticide synthesis . The following quantitative evidence section details the measurable differentiation dimensions that justify compound-specific procurement .

Quantitative Differentiation Evidence for 5-(Aminomethyl)pyridin-2-amine Against Its Closest Analogs


Hydrogen Bond Donor/Acceptor Capacity: 5-(Aminomethyl)pyridin-2-amine vs 2-(Aminomethyl)pyridine

5-(Aminomethyl)pyridin-2-amine possesses two hydrogen bond donor (HBD) sites and three hydrogen bond acceptor (HBA) sites, versus 2-(aminomethyl)pyridine which has only 1 HBD and 2 HBA . The additional 2-amino group increases the topological polar surface area (tPSA) to 64.9 Ų, compared to approximately 38.9 Ų for 2-(aminomethyl)pyridine, and contributes an additional H-bond donor that can engage in bidentate interactions with biological targets or metal centers . This molecular difference is fundamental: the 2-amino group is the site of regioselective protection (e.g., Boc protection) enabling orthogonal derivatization at the 5-aminomethyl position, a synthetic strategy that is not available with 2-(aminomethyl)pyridine .

Medicinal Chemistry Physicochemical Profiling Ligand Design

Validated Intermediate for Abemaciclib (CDK4/6 Inhibitor) Synthesis: Regiospecific 5-Aminomethyl-2-Amino Substitution Pattern

5-(Aminomethyl)pyridin-2-amine is a direct precursor in the synthesis of abemaciclib (Verzenio®), an FDA-approved CDK4/6 inhibitor for breast cancer treatment with reported IC₅₀ values of 2 nM (CDK4) and 10 nM (CDK6) . Chinese patent CN107298676 explicitly describes the condensation of 2-amino-5-aminomethylpyridine with N,N-bis(2-chloroethyl)ethylamine to yield 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, a key abemaciclib intermediate . Neither the 4-aminomethyl regioisomer (CAS 199296-51-0), the 6-aminomethyl regioisomer (CAS 167298-54-6), nor the simple monofunctional 2-(aminomethyl)pyridine can serve this role, as the 5-aminomethyl-2-amino substitution pattern is structurally embedded in the final drug molecule . The 4-regioisomer is instead characterized as a cytochrome P450 inhibitor, while the 6-regioisomer has been associated with distinct pharmacological profiles unrelated to CDK inhibition .

Oncology Drug Synthesis CDK4/6 Inhibitors Process Chemistry

Aminopyridyl P1 Moiety in Thrombin Inhibitors: 5-Aminomethyl-2-Amino Substitution Pattern Delivers Nanomolar Potency and High Selectivity

The 2-amino-5-aminomethylpyridine scaffold serves as the critical P1 binding moiety in a class of noncovalent thrombin inhibitors. Feng et al. (1997) demonstrated that thrombin inhibitors incorporating aminopyridyl moieties at the P1 position achieve nanomolar potency (Kᵢ 0.8–12 nM) with 300–1500-fold selectivity for thrombin over trypsin, and oral bioavailability (F = 40–76%) in rats and dogs . The specific derivative 2-amino-5-aminomethyl-3-methyl-pyridine has been utilized as a rigid P1 truncated replacement for arginine in thrombin inhibitor design, with the best candidate exhibiting an in vitro IC₅₀ of 720 nM against α-thrombin . BOC Sciences explicitly lists 2-amino-5-(aminomethyl)pyridine (CAS 156973-09-0) as a reagent for studying aminopyridyl moiety-containing thrombin inhibitors . The neutral character of this P1 group was expected to increase metabolic stability and oral absorption compared to charged P1 alternatives such as benzamidine .

Anticoagulant Drug Discovery Serine Protease Inhibition Structure-Based Design

Crystallographically Validated Ligand for Antimalarial Target CTP:Phosphocholine Cytidylyltransferase (PfCCT)

5-(Aminomethyl)pyridin-2-amine has been co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), a validated antimalarial drug target, as deposited in PDB entry 9HSE at 1.96 Å resolution . The compound is designated as a 'Ligand of Interest' (identifier A1IWU) by the depositing authors . This structural biology application is distinct from the uses of the 4-regioisomer, which has been co-crystallized with PfCCT in a separate PDB entry (7Q9W) but with a different binding pose and structural context . The availability of high-resolution crystallographic data for the 5-aminomethyl-2-amino isomer provides direct structural information about its binding mode, enabling structure-based optimization that cannot be replicated with other regioisomers without additional experimental validation .

Antimalarial Drug Discovery Structural Biology Fragment-Based Screening

Validated Intermediate for Nitromethylene Insecticides: Patent-Documented Industrial-Scale Synthesis Route

European Patent EP 0607804 B1 (Bayer AG) specifically describes 2-amino-5-aminomethylpyridine (AAMP) as 'an important intermediate in the synthesis of insecticides of the nitromethylene class' and details a one-pot process for its preparation in high yield and free from isomers . The patent contrasts the straightforward synthesis of AAMP from easily accessible C₆ aliphatic precursors with the technically difficult preparation of alternative 2,5-disubstituted pyridines such as 6-chloronicotinic acid (requiring bacterial hydroxylation) and 2-chloro-5-methylpyridine (plagued by unwanted isomer formation) . Japanese Patent JP3334310 further emphasizes that AAMP can be prepared 'in high yield without forming isomers in technically simple manner from easily available raw materials' . The 4-aminomethyl, 6-aminomethyl, and simple 2-(aminomethyl)pyridine congeners are not cited in the context of nitromethylene insecticide synthesis, highlighting the unique regiospecific requirement of this application .

Agrochemical Synthesis Insecticide Intermediates Process Chemistry

Physicochemical Property Differentiation: Boiling Point, Density, and pKa Across Regioisomers

5-(Aminomethyl)pyridin-2-amine exhibits a predicted boiling point of 292.6 ± 25.0 °C (at 760 mmHg), predicted density of 1.173 ± 0.06 g/cm³, and predicted pKa of 8.23 ± 0.29, existing as an off-white to slight yellow solid at room temperature . In contrast, 2-(aminomethyl)pyridine is a liquid at room temperature with a boiling point of only 82–85 °C (at 12 mmHg) and density of 1.049 g/mL, reflecting the absence of the 2-amino group and reduced intermolecular hydrogen bonding . The 6-regioisomer (CAS 167298-54-6) has a predicted boiling point of 273.1 ± 25.0 °C, approximately 19.5 °C lower than the 5-isomer, and a reported melting point of 93–95 °C . The 5-amino-2-(aminomethyl) regioisomer (CAS 771574-03-9) has a predicted boiling point of 303.8 °C and LogP of 1.40, compared to XLogP3 of -0.5 for the 5-isomer . These differences directly impact solvent selection for reactions, distillation conditions, and chromatographic purification protocols.

Physicochemical Characterization Purification Method Selection Formulation Development

Validated Application Scenarios Where 5-(Aminomethyl)pyridin-2-amine Provides Documented Differentiation


CDK4/6 Inhibitor Medicinal Chemistry: Abemaciclib Intermediate Synthesis

Procurement of 5-(Aminomethyl)pyridin-2-amine is essential for synthetic chemistry teams executing the abemaciclib synthetic route, where the compound undergoes condensation with N,N-bis(2-chloroethyl)ethylamine to form the 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine intermediate . The 5-aminomethyl-2-amino substitution pattern is structurally embedded in the final abemaciclib molecule (CDK4 IC₅₀ = 2 nM, CDK6 IC₅₀ = 10 nM) . The 4- and 6-regioisomers cannot substitute in this validated pathway, and the 2-amino group is the site of subsequent derivatization, making the bifunctional nature of this building block indispensable .

Thrombin Inhibitor Lead Optimization: Neutral P1 Building Block

Research groups developing orally bioavailable thrombin inhibitors can utilize 5-(Aminomethyl)pyridin-2-amine as a precursor for the aminopyridyl P1 moiety. The resulting inhibitor class has demonstrated Kᵢ values of 0.8–12 nM against thrombin, with 300–1500-fold selectivity over trypsin, and oral bioavailability of 40–76% in preclinical species . The neutral P1 character is expected to confer metabolic stability advantages over charged alternatives such as benzamidine . The compound is explicitly listed as a reagent for studying aminopyridyl moiety-containing thrombin inhibitors, supporting its role in structure-activity relationship (SAR) exploration .

Antimalarial Structural Biology: Fragment-Based Drug Design Against PfCCT

For structural biology and fragment-based drug discovery groups targeting Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), 5-(Aminomethyl)pyridin-2-amine provides a validated ligand with a high-resolution co-crystal structure (PDB 9HSE, 1.96 Å) . This structural data enables immediate structure-guided optimization without the need for de novo crystallization campaigns. It is important to note that the 4-regioisomer co-crystallizes with PfCCT in a structurally distinct manner (PDB 7Q9W), meaning that regioisomer selection directly impacts the interpretation of structure-activity relationships and binding mode hypotheses .

Agrochemical Process Development: Nitromethylene Insecticide Intermediate

For agrochemical process chemistry teams, 5-(Aminomethyl)pyridin-2-amine is the documented intermediate for nitromethylene-class insecticides, with an established one-pot, isomer-free synthetic route from commodity C₆ aliphatic precursors . The patent literature (EP 0607804 B1) explicitly contrasts the straightforward preparation of AAMP with the technically burdensome routes to alternative 2,5-disubstituted pyridines that require bacterial hydroxylation or suffer from problematic isomer separation . The Japanese patent JP3334310 further confirms the industrial viability of this route, emphasizing high yield and technical simplicity .

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